molecular formula C11H13NO B099452 5-Methoxy-1,2-dimethyl-1H-indole CAS No. 17591-06-9

5-Methoxy-1,2-dimethyl-1H-indole

Cat. No. B099452
CAS RN: 17591-06-9
M. Wt: 175.23 g/mol
InChI Key: FODAUNMFUIXBBO-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-dimethyl-1H-indole is a derivative of indole, a heterocyclic compound with a structure that includes a benzene ring fused to a pyrrole ring. The methoxy and methyl groups attached to the indole core influence its chemical and physical properties, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, involves multiple steps, including coupling reactions and catalytic reduction processes . Another example is the synthesis of 5H-pyrido[4, 3-b]indole derivatives, which are synthesized using 1-hydroxyindole chemistry, indicating the versatility of indole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 5-methoxyindole derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of 5-methoxyindole-3-acetic acid, a related compound, has been determined by X-ray diffraction, revealing hydrogen-bonded dimers and a double-layered sheet structure . The molecular structure of 5-methoxy-2,3-dimethylindole has also been characterized, showing a close intermolecular approach of the amine hydrogen to the indole ring .

Chemical Reactions Analysis

The photophysics of 5-methoxyindole, a closely related compound, has been studied, showing that it does not form exciplexes and has a distinct excited state behavior compared to indole and its other methyl-substituted derivatives . The photochromic behavior of indolylfulgides, which can have a 5-methoxy group, has been analyzed, demonstrating how electron-donating substituents affect the absorption properties and quantum yields of photoreactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxyindole derivatives have been extensively studied. For example, the fluorescence quantum yield and lifetime of 5-methoxyindole in different solvents have been measured, providing insights into its excited state dynamics . The spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate has been conducted using FT-IR, FT-Raman, UV, and NMR techniques, which helps in understanding the electronic nature and reactivity of the molecule .

Scientific Research Applications

Ultraviolet Spectra Analysis

  • 5-Methoxy-1,2-dimethyl-1H-indole has been studied for its unique ultraviolet (UV) spectral properties. Research by Ahmed and Robinson (1967) in the Journal of The Chemical Society B: Physical Organic focused on synthesizing and analyzing the UV spectra of 5-methoxy-3,3-dimethyl-3H-indole and related compounds. They found that the presence of a 5-alkoxyl and two 3-alkyl substituents influenced the UV spectrum of these compounds, but not a 1-alkyl substituent (Ahmed & Robinson, 1967).

Role in Serotonin Receptor Antagonism

  • Nirogi et al. (2017) in the Journal of Medicinal Chemistry discussed the optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as serotonin-6 receptor (5-HT6R) antagonists. They identified a compound structurally related to 5-Methoxy-1,2-dimethyl-1H-indole, showing high affinity and selectivity at human 5-HT6R, which may be relevant for the treatment of cognitive disorders (Nirogi et al., 2017).

Inhibitors in Leukotriene Synthesis

  • Hutchinson et al. (2009) in the Journal of Medicinal Chemistry described the development of compounds including 5-methoxy-1,2-dimethyl-1H-indole derivatives as potent and selective inhibitors of 5-lipoxygenase-activating protein, important for leukotriene synthesis. This has implications in treating conditions like asthma (Hutchinson et al., 2009).

Future Directions

Indole derivatives, including “5-Methoxy-1,2-dimethyl-1H-indole”, have attracted increasing attention in recent years due to their diverse pharmacological activities . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research may focus on the investigation of novel methods of synthesis and the exploration of novel targets and drug candidates .

properties

IUPAC Name

5-methoxy-1,2-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODAUNMFUIXBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344908
Record name 5-Methoxy-1,2-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2-dimethyl-1H-indole

CAS RN

17591-06-9
Record name 5-Methoxy-1,2-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
JM Nhlapo - 2005 - core.ac.uk
The base/light-induced cyclisation (condensation) reaction between alkyl and carbonyl substituents on biaryl compounds discovered in the University of the Witwatersrand laboratories …
Number of citations: 3 core.ac.uk
A Schäfer, ES Burstein, R Olsson - Bioorganic & Medicinal Chemistry …, 2014 - Elsevier
Bexarotene, a retinoid X receptor (RXR) agonist, is being tested as a potential disease modifying treatment for neurodegenerative conditions. To limit the peripheral exposure of …
Number of citations: 18 www.sciencedirect.com
K Sano, J Sasaki, M Maeda, T Mukai - 2013 - Soc Nuclear Med
1160 Objectives NAD(P)H: quinone oxidoreductase 1 (NQO1), catalyzes two-electron reduction of quinones to hydroquinones, is highly expressed in solid cancers including lung and …
Number of citations: 0 jnm.snmjournals.org
I Baglai, V Maraval, ZV Voitenko… - Synthetic …, 2015 - Taylor & Francis
The first examples of 1,3-bis-indol-3-ylallenes (1,3-BIAs) are described. They have been generated by addition of a 3-lithioindole reactant to tetramethylsilane-protected mono- and di-…
Number of citations: 3 www.tandfonline.com
G Kumaraswamy, V Ramesh… - Asian Journal of …, 2018 - Wiley Online Library
A direct selenation of arenes and heteroarenes at room temperature has been accomplished. This protocol was enabled by a visible‐light‐promoted single‐electron‐transfer (SET) …
Number of citations: 39 onlinelibrary.wiley.com
BM Vieira, S Thurow, JS Brito, G Perin, D Alves… - Ultrasonics …, 2015 - Elsevier
Ultrasonic (US) irradiation was successfully used as an alternative energy source to prepare 3-selanylindoles through the direct selanylation of indoles with diorganyl diselenides using …
Number of citations: 65 www.sciencedirect.com
K Sharma, A Iyer, K Sengupta, H Chakrapani - Organic letters, 2013 - ACS Publications
The design, synthesis, and development of INDQ/NO, a novel nitric oxide (NO) prodrug targeted by a bioreductive trigger, are described. INDQ/NO, an indolequinone-diazeniumdiolate …
Number of citations: 65 pubs.acs.org
Z Wen, J Xu, Z Wang, H Qi, Q Xu, Z Bai, Q Zhang… - European Journal of …, 2015 - Elsevier
A series of 3-(3,4,5-trimethoxyphenylselenyl)-1H-indoles and their selenoxides were designed as a new class of combretastatin A-4 (CA-4) analogs. The B ring and the cis double bond …
Number of citations: 153 www.sciencedirect.com
J Sasaki, K Sano, M Hagimori, M Yoshikawa… - Bioorganic & Medicinal …, 2014 - Elsevier
NAD(P)H: quinone oxidoreductase 1 (NQO1) is an obligate two-electron reductase and is highly expressed in many human solid cancers. Because NQO1 can be induced immediately …
Number of citations: 7 www.sciencedirect.com
ET Nadres, A Lazareva, O Daugulis - The Journal of organic …, 2011 - ACS Publications
The palladium-catalyzed direct arylation of indoles, pyrroles, and furans by aryl chlorides has been demonstrated. The method employs a palladium acetate catalyst, 2-(…
Number of citations: 184 pubs.acs.org

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